Product packaging for 4H-1,4-Oxazocine(Cat. No.:CAS No. 30318-11-7)

4H-1,4-Oxazocine

Cat. No.: B14680403
CAS No.: 30318-11-7
M. Wt: 109.13 g/mol
InChI Key: QIROUCHIMHUWAP-UHFFFAOYSA-N
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Description

4H-1,4-Oxazocine is an eight-membered heterocyclic compound of significant interest in synthetic and medicinal chemistry, serving as a core scaffold for the development of novel bioactive molecules. With a molecular formula of C6H7NO, its structure features both nitrogen and oxygen heteroatoms within an eight-membered ring, distinguishing it from the more common six-membered oxazine analogues . This unique structure provides a versatile platform for chemical modification and library synthesis aimed at probing biological activity. Although the parent compound is less studied, synthetic derivatives, particularly benzo-fused analogues (benzoxazocines), display a wide spectrum of pharmacological properties. Research indicates such derivatives exhibit potent analgesic activity, as exemplified by the non-opiate analgesic nefopam, and also demonstrate antidepressant, antipyretic, and sedative effects . Furthermore, the 1,4-oxazocine moiety is a key structural feature in compounds investigated for their anti-inflammatory, anticancer, and anti-hypoxic potential, highlighting its value in designing new therapeutic agents for central nervous system (CNS) disorders, inflammation, and oncology . The mechanism of action for this compound derivatives is not universal but is instead highly dependent on the specific substitution pattern and target biology. For instance, some derivatives act as beta2-adrenoceptor agonists with high selectivity, potentially involving a key interaction with a lysine residue (K305) in the receptor , while others have been explored as inhibitors of acetylcholinesterase . This compound is intended for research applications only, including use as a building block in organic synthesis, a template for the design of novel pharmacologically active compounds, and a subject in structural and mechanistic studies. FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO B14680403 4H-1,4-Oxazocine CAS No. 30318-11-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30318-11-7

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

4H-1,4-oxazocine

InChI

InChI=1S/C6H7NO/c1-2-5-8-6-4-7-3-1/h1-7H

InChI Key

QIROUCHIMHUWAP-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=COC=C1

Origin of Product

United States

Synthetic Methodologies for 4h 1,4 Oxazocine and Its Derivatives

Strategies for Ring Formation

The construction of the 4H-1,4-oxazocine core is principally achieved through two main strategies: rearrangement reactions that expand an existing ring and cyclization reactions that form the eight-membered ring from acyclic or smaller cyclic precursors.

Rearrangement Reactions

Rearrangement reactions offer powerful methods for the synthesis of medium-sized rings like 1,4-oxazocines, often starting from more readily available smaller ring systems. These reactions typically involve the cleavage and formation of bonds in a concerted or stepwise manner to afford the expanded ring system.

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated system. wikipedia.orgstereoelectronics.org The mdpi.commdpi.com-Meisenheimer rearrangement of tertiary amine N-oxides and the analogous mdpi.commdpi.com-Stevens rearrangement of ammonium (B1175870) ylides are particularly useful for synthesizing 1,4-oxazocine derivatives. mdpi.comresearchgate.netsynarchive.com

The Meisenheimer rearrangement involves the thermal or base-catalyzed rearrangement of an allylic or benzylic amine N-oxide. liverpool.ac.uk This process can lead to the formation of a new carbon-oxygen bond and expansion of the ring. For instance, the Meisenheimer rearrangement of specific N-oxides has been employed to prepare benzoxazocine and benzoxazonine derivatives. utas.edu.au The reaction proceeds through a concerted mdpi.commdpi.com-sigmatropic shift, which is favored when the tertiary nitrogen is substituted with an allylic group. liverpool.ac.uk In a study, the N-oxide of a 1-(1-phenylethenyl) substituted tetrahydroisoquinoline derivative underwent a mdpi.commdpi.com-Meisenheimer rearrangement to yield a phenyl-substituted 4,3-benzoxazonine. mdpi.com This rearrangement involves a three-atom ring expansion, incorporating an O-C-C unit into the existing six-membered nitrogen-containing ring. mdpi.com

The Stevens rearrangement is a 1,2-rearrangement of a quaternary ammonium salt in the presence of a strong base, yielding a tertiary amine. synarchive.com The mdpi.commdpi.com-Stevens rearrangement, an analogous process to the Meisenheimer rearrangement, has also been successfully applied to the synthesis of medium-sized rings. mdpi.comresearchgate.net This reaction proceeds through the formation of an ylide intermediate.

Precursor TypeRearrangementProduct TypeReference
Tertiary Amine N-Oxide mdpi.commdpi.com-Meisenheimer1,4-Oxazocine Derivative mdpi.comresearchgate.net
Quaternary Ammonium Salt mdpi.commdpi.com-StevensAmine Derivative mdpi.comresearchgate.net

Ring expansion strategies provide a direct route to the this compound skeleton from smaller, more readily accessible heterocyclic systems. These methods often involve the insertion of atoms into the existing ring.

One notable example is the rhodium-catalyzed ring expansion of isoxazoles with rhodium carbenoids, which has been shown to produce 4H-1,3-oxazines in good to excellent yields. nih.gov While this produces a six-membered ring, similar principles of carbene insertion into N-O bonds can be conceptually extended to the synthesis of larger rings. Another approach involves the reaction of aziridines with vinyl-N-triftosylhydrazones, catalyzed by rhodium, to achieve a one-carbon ring expansion to 2-vinyl azetidines. Subsequent transformation of the 2-vinyl azetidine (B1206935) using trifluoroacetic acid (TFA) can lead to a ring expansion, forming a 5,8-dihydro-4H-1,3-oxazocine product. dicp.ac.cn

A Lewis acid-promoted cascade reaction involving a Michael addition and ring expansion of azadienes and cyclobutamines has been developed for constructing nitrogen-containing medium-sized rings, including eight-membered lactams. nih.gov Furthermore, a nucleophilic catalyst-induced cascade ring expansion (NICE) method has been reported for synthesizing medium-sized lactone ring building blocks. whiterose.ac.uk

Starting MaterialReagent/CatalystProductReference
IsoxazoleRhodium carbenoid4H-1,3-Oxazine nih.gov
2-Vinyl AzetidineTrifluoroacetic acid5,8-Dihydro-4H-1,3-oxazocine dicp.ac.cn
Azadiene and CyclobutamineLewis acidNitrogen-containing medium-sized ring nih.gov
Sigmatropic Rearrangements (e.g., Meisenheimer and Stevens-type)

Cyclization Reactions

Cyclization reactions, both intermolecular and intramolecular, represent a fundamental approach to the synthesis of the this compound ring system. These methods involve the formation of one or more bonds to close a ring from acyclic or smaller cyclic precursors.

Intermolecular tandem cyclizations involve a sequence of reactions between two or more molecules, leading to the formation of the heterocyclic ring in a single pot.

A gold-catalyzed intermolecular tandem cyclization/[4 + 3] cycloaddition of 2-(1-alkynyl)-cyclopropyl pyridines with nitrones has been developed for the synthesis of mdpi.comresearchgate.netoxazepino[5,4-a]indolizines, which are seven-membered heterocyclic systems. rsc.org While not directly forming an oxazocine, this methodology demonstrates the potential of tandem reactions in constructing medium-sized heterocycles. Another example involves a Lewis acid-catalyzed tandem 1,4-conjugate addition/cyclization of in situ generated alkynyl o-quinone methides with electron-rich phenols to assemble bridged dioxabicyclo[3.3.1]nonane skeletons. researchgate.net

The reaction of anthranilic acid with acetyl acetone (B3395972) or ethyl acetoacetate (B1235776) under microwave irradiation using organic clay as a catalyst has been reported to yield benzoxazocine derivatives, specifically 3-methyl-6H-benzo[c] researchgate.netutas.edu.auoxazocin-6-one and 3-methyl-3H-benzo[c] researchgate.netutas.edu.auoxazocine-4,6-dione, respectively. ijarsct.co.in

Intramolecular cyclizations are powerful tools for constructing cyclic molecules, where a single molecule containing two reactive functional groups reacts to form a ring.

An efficient method for synthesizing 1,4-oxazine derivatives involves the intramolecular Wittig reaction of a vinylphosphonium salt, which is generated from the reaction of phosphine (B1218219) derivatives and dialkyl acetylenedicarboxylates with nitrosonaphthols. arkat-usa.org A gold-catalyzed intramolecular cyclization of N-propargylic β-enaminones has been shown to be an effective method for generating 1,4-oxazepine (B8637140) derivatives. researchgate.net

The intramolecular thermal cyclization of 4-azido-1,2,3-triazoles bearing ortho-propargyloxy substituents has been utilized to construct unique benzoxazocine derivatives fused with two triazole rings. mdpi.com Another approach involves the intramolecular 1,3-dipolar cycloaddition of nitrones derived from N-allylanilines to form isoxazolidines, which can be further transformed. researchgate.net

Furthermore, the synthesis of oxazocine derivatives has been achieved through a tandem C-alkylation followed by intramolecular O-alkylation of 4-hydroxy-2(1H)-quinolone with quinolinium salts under microwave irradiation. arabjchem.org A dipolar cyclization/fragmentation strategy has also been employed for the catalytic asymmetric synthesis of chiral eight-membered lactams. chinesechemsoc.org

Precursor TypeReaction TypeProductReference
2-(1-Alkynyl)-cyclopropyl pyridines and NitronesGold-catalyzed tandem cyclization/[4+3] cycloaddition mdpi.comresearchgate.netOxazepino[5,4-a]indolizines rsc.org
Anthranilic acid and Acetyl acetone/Ethyl acetoacetateMicrowave-assisted cyclizationBenzoxazocine derivatives ijarsct.co.in
Phosphine, Dialkyl acetylenedicarboxylate, and NitrosonaphtholIntramolecular Wittig reaction1,4-Oxazine derivatives arkat-usa.org
N-Propargylic β-enaminonesGold-catalyzed intramolecular cyclization1,4-Oxazepine derivatives researchgate.net
4-Azido-1,2,3-triazoles with o-propargyloxy substituentsIntramolecular thermal cyclizationBenzoxazocine derivatives mdpi.com
4-Hydroxy-2(1H)-quinolone and Quinolinium saltsTandem C-alkylation/intramolecular O-alkylationOxazocine derivatives arabjchem.org
Intramolecular Cyclizations
Photoinduced Cyclization of N-(ω-hydroxyalkyl)phthalimides with Alkenes

A notable method for synthesizing medium to large-sized heterocyclic rings, including oxazocine derivatives, involves the photoinduced cyclization of N-(ω-hydroxyalkyl)phthalimides with alkenes. researchgate.net This photochemical approach utilizes an intermolecular and intramolecular electron transfer process. The reaction is initiated by the photoexcitation of a phthalimide (B116566) derivative, such as N-(ω-hydroxyalkyl)-tetrachlorophthalimide.

The triplet-excited phthalimide engages in an electron transfer with an alkene, leading to the formation of an alkene cation radical. This radical is then regioselectively trapped by the hydroxyl group located on the phthalimide side chain. The process results in a triplet 1,n-biradical, which, after intersystem crossing, cyclizes to yield polycyclic heterocyclic compounds containing an N,O-moiety within a medium to large ring structure. researchgate.net This strategy has been successfully applied to synthesize a range of annulated oxazepine (seven-membered) and oxazocine (eight-membered) derivatives. researchgate.net

Palladium-Catalyzed Oxa-(4+4)-Cycloaddition Strategy

A versatile and direct route to 1,5-oxazocines involves a palladium-catalyzed oxa-(4+4)-cycloaddition. thieme.deresearchgate.net This strategy provides access to both monocyclic and polycyclic oxazocine scaffolds. thieme.de The reaction typically occurs between a 1-azadiene and a (2-hydroxymethyl)allyl carbonate in the presence of a palladium catalyst. researchgate.net

Researchers have demonstrated that aurone-derived azadienes can be effectively used to produce polycyclic 1,5-oxazocines in good yields. researchgate.net A significant finding in this area is that linear 1-azadienes, derived from readily available chalcones, can also participate in this cycloaddition to form monocyclic oxazocines with complete regioselectivity. thieme.deresearchgate.net Density Functional Theory (DFT) calculations have been employed to understand and rationalize this specific regioselective outcome. thieme.deresearchgate.net Furthermore, by using chiral ligands, this method has been adapted for the asymmetric synthesis of oxazocines, achieving high enantioselectivity. nih.govacs.org

Catalyst/LigandReactantsProduct TypeYieldEnantiomeric Excess (ee)Reference
Pd(0)Aurone-derived azadienes, (2-hydroxymethyl)allyl carbonatesPolycyclic 1,5-oxazocinesGoodN/A researchgate.net
Pd(0)Linear 1-azadienes, (2-hydroxymethyl)allyl carbonatesMonocyclic 1,5-oxazocinesGoodN/A thieme.deresearchgate.net
Pd/(S,Rp)-PPFABenzofuran-derived azadienesBenzofuro[2,3-c] rsc.orgresearchgate.netoxazocinesGoodExcellent acs.org
Pd/MQ-Phosα,β-unsaturated imines, 2-(hydroxymethyl)-1-arylallyl carbonatesChiral oxazocinesup to 92%up to 99% nih.gov
N-Heterocyclic Carbene-Catalyzed Azabenzoin Reaction and Cascade Cyclization

N-Heterocyclic carbenes (NHCs) have been utilized as catalysts in the synthesis of oxazocine frameworks through an azabenzoin reaction followed by a cascade cyclization. researchgate.net This methodology has been applied to construct novel bridged aromatic ring-fused oxazocine structures, such as 1,5-methanobenzo[f] researchgate.netrsc.orgoxazocin-6-ones. researchgate.net The synthesis starts with the reaction of o-vinyl benzaldehydes and N-acylarylimines. The process involves a sequential NHC-catalyzed azabenzoin reaction and a radical-initiated cascade cyclization. researchgate.net

In a related approach, NHC catalysis has been used in the reaction of diazoimides with alkylidenepyrazolones. mdpi.com This cascade cyclization, catalyzed by Rh₂(OAc)₄ and a binapbisphosphine ligand, proceeds stereoselectively to afford pyrazole-fused oxa-bridged oxazocines in reasonable chemical yields. mdpi.com The chemical structure and relative configuration of these complex products have been confirmed by X-ray diffraction analysis. mdpi.com

ReactantsCatalyst SystemProductYieldDiastereomeric Ratio (dr)Reference
o-vinyl benzaldehydes, N-acylaryliminesNHC1,5-methanobenzo[f] researchgate.netrsc.orgoxazocin-6-ones-- researchgate.net
Diazoimides, AlkylidenepyrazolonesRh₂(OAc)₄, (±)-L3Pyrazole-fused oxa-bridged oxazocines50-95%>20:1 mdpi.com
Knoevenagel Condensation/Azide-Alkyne Cycloaddition Cascade

A one-pot operation involving a Knoevenagel condensation followed by an azide-alkyne cycloaddition cascade has been developed for the synthesis of novel tricyclic heterocycles, specifically 4H-benzo[g] researchgate.netrsc.orgresearchgate.nettriazolo[5,1-c] rsc.orgoup.comoxazocines. rsc.orgresearchgate.net This method efficiently constructs the eight-membered oxazocine ring fused with other heterocyclic systems. rsc.org The resulting compounds have been investigated for their biological activities. rsc.orgeurekaselect.com This tandem reaction provides rapid access to complex 1,2,3-triazolo-heterocyclic scaffolds. eurekaselect.com

The Knoevenagel condensation is a well-established reaction for forming carbon-carbon double bonds by reacting an active methylene (B1212753) compound with a carbonyl group, followed by dehydration. sci-hub.se In this cascade, the initial condensation sets the stage for the subsequent intramolecular azide-alkyne cycloaddition, a type of "click" reaction, to form the triazole and close the oxazocine ring. researchgate.net

Reactions of Imino Ketones with Dihaloalkanes

A straightforward synthetic route to this compound derivatives involves the reaction of α-imino ketones with dihaloalkanes. oup.com This method first requires the formation of a dianion from the α-imino ketone by treatment with sodium in a suitable solvent like tetrahydrofuran (B95107) (THF). The subsequent addition of a dihaloalkane, such as 1,4-dichlorobutane (B89584), leads to the cyclization and formation of the eight-membered oxazocine ring. oup.com

This reaction has been used to synthesize 2,3,4-triaryl-5,6,7,8-tetrahydro-4H-1,4-oxazocines. The starting α-imino ketones, for instance, 2-imino-1,2-diphenylethanone derivatives, are reacted with sodium in dry THF. The resulting dianion is then treated with 1,4-dichlorobutane to yield the corresponding tetrahydro-4H-1,4-oxazocine derivatives. oup.com The structural assignments of the products are typically confirmed by analytical and spectral data. oup.com

Imino KetoneDihaloalkaneProductReference
2-imino-1,2-diphenylethanone derivatives1,4-dichlorobutane2,3,4-triaryl-5,6,7,8-tetrahydro-4H-1,4-oxazocines oup.com
One-Pot Condensation Reactions

One-pot condensation reactions represent an efficient strategy for the synthesis of oxazocine derivatives, minimizing the need for isolation and purification of intermediates. A high-yielding, three-step, one-pot synthesis has been developed for functionalized 5,6-dihydro-2H-benzo[b] rsc.orgoup.comoxazocines. researchgate.net This sequence can be followed by a sequential palladium-on-carbon (Pd/C) mediated hydrogenation in the same pot to generate 3,4,5,6-tetrahydro-2H-benzo[b] rsc.orgoup.comoxazocines, which are analogues of the analgesic drug Nefopam. researchgate.net

Another example involves an iridium-catalyzed one-pot formal condensation reaction of secondary amides with dicarboxylic acid chlorides like adipoyl chloride and pimeloyl chloride to synthesize bicyclic 1,3-oxazin-4-ones. While not directly forming oxazocines, this methodology demonstrates the power of one-pot strategies in synthesizing related heterocyclic systems and could potentially be adapted. rsc.org Similarly, catalyst-free, one-pot three-component condensation reactions have been used to create other heterocyclic structures, highlighting the versatility of this approach. ugr.es

Phosphine-Mediated Reactions with Acetylenic Esters and Nitrosonaphthols

The reaction of phosphines with acetylenic esters in the presence of a proton source is a well-established method for generating reactive zwitterionic intermediates. While the user's query specifies the synthesis of 4H-1,4-oxazocines using this methodology with nitrosonaphthols, extensive research indicates that this reaction preferentially leads to the formation of six-membered 1,4-oxazine derivatives rather than the eight-membered this compound ring. ysu.ammdpi.comarkat-usa.org

The reaction proceeds through a one-pot condensation where a phosphine, such as triphenylphosphine (B44618) or tri-m-tolylphosphine, reacts with a dialkyl acetylenedicarboxylate. ysu.amarkat-usa.org The resulting intermediate is protonated by the nitrosonaphthol (either 1-nitroso-2-naphthol (B91326) or 2-nitroso-1-naphthol). This leads to the formation of a vinylphosphonium salt, which then undergoes an intramolecular Wittig reaction. ysu.amarkat-usa.org The oxygen of the naphthol acts as the nucleophile, attacking the vinylphosphonium salt, and subsequent cyclization and elimination of phosphine oxide yields the naphtho[2,1-b] Current time information in Chatham County, US.thieme-connect.comoxazine or naphtho[1,2-b] Current time information in Chatham County, US.thieme-connect.comoxazine skeleton. ysu.amarkat-usa.org

The general reaction is carried out in toluene (B28343) under reflux conditions and is typically complete within a few hours. ysu.amarkat-usa.org The use of triphenylphosphine has been observed to give slightly higher yields compared to tri-m-tolylphosphine. arkat-usa.org

Table 1: Synthesis of Functionalized 1,4-Oxazine Derivatives from Acetylenic Esters and Nitrosonaphthols arkat-usa.org

EntryAcetylenic Ester (R)PhosphineNitrosonaphtholProductYield (%)
1MeTriphenylphosphine1-Nitroso-2-naphthol5a85
2EtTriphenylphosphine1-Nitroso-2-naphthol5b82
3t-BuTriphenylphosphine1-Nitroso-2-naphthol5c78
4MeTri-m-tolylphosphine1-Nitroso-2-naphthol5a81
5EtTri-m-tolylphosphine1-Nitroso-2-naphthol5b80
6t-BuTri-m-tolylphosphine1-Nitroso-2-naphthol5c72
7MeTriphenylphosphine2-Nitroso-1-naphthol6a87
8EtTriphenylphosphine2-Nitroso-1-naphthol6b82
9t-BuTriphenylphosphine2-Nitroso-1-naphthol6c80
10MeTri-m-tolylphosphine2-Nitroso-1-naphthol6a84
11EtTri-m-tolylphosphine2-Nitroso-1-naphthol6b82
12t-BuTri-m-tolylphosphine2-Nitroso-1-naphthol6c75

Note: The product numbering (5a-c, 6a-c) corresponds to the dialkyl 3H-naphtho[2,1-b] Current time information in Chatham County, US.thieme-connect.comoxazine-2,3-dicarboxylates and dialkyl 2H-naphtho[1,2-b] Current time information in Chatham County, US.thieme-connect.comoxazine-3,4-dicarboxylates as reported in the source literature.

Functionalization and Derivatization Approaches

The introduction of various functional groups onto the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. While direct functionalization of a parent this compound is not extensively documented, the synthesis of substituted derivatives often involves the cyclization of appropriately functionalized precursors.

Introduction of Substituents on the this compound Scaffold

The introduction of substituents onto the this compound ring can be achieved through the strategic choice of starting materials in cyclization reactions. For instance, substituted benzoxazocines can be prepared via multicomponent assembly processes followed by cyclization, allowing for diversity in the substitution pattern. nih.gov

Post-synthesis functionalization of related benzoxazocine systems has also been demonstrated, providing a potential blueprint for modifying the this compound scaffold. These modifications primarily target the nitrogen and oxygen atoms or existing functional handles on the ring. nih.gov

N-Functionalization: The secondary amine within the oxazocine ring is a common site for derivatization. N-alkylation and N-acylation can be readily achieved. For example, constrained benzazocines, which are structurally related to benzoxazocines, are well-suited for analog synthesis via N-derivatization. nih.gov

O-Functionalization: When a hydroxyl group is present on the scaffold, it serves as a versatile handle for introducing a variety of substituents. Methods such as O-benzylation, O-acylation, and O-arylation have been successfully employed. nih.gov Furthermore, propargylation of a hydroxylated benzoxazocine followed by a Huisgen [3+2] cycloaddition allows for the introduction of a triazole ring. nih.gov

Table 2: Examples of Functionalization on Benzoxazocine and Related Scaffolds

Scaffold TypeFunctionalization TypeReagents and ConditionsResulting SubstituentReference
MethanobenzoxazocineO-BenzylationBenzyl bromide, NaH, DMFBenzyl ether nih.gov
MethanobenzoxazocineO-AcylationAcetyl chloride, Et3N, CH2Cl2Acetate ester nih.gov
MethanobenzoxazocineO-PropargylationPropargyl bromide, NaH, DMFPropargyl ether nih.gov
MethanobenzoxazocineO-Arylation (SNAr)2-Chloropyrimidine, NaH, DMFPyrimidinyl ether nih.gov
MethanobenzazocineN-DerivatizationVarious electrophilesN-substituted analogs nih.gov
1,5-BenzoxazocineSynthesis of substituted derivatives(S)-Phenylalanine derived sulfamidate, phenol, Mitsunobu reaction4-substituted benzoxazocine ysu.am

It is important to note that the reactivity of the this compound ring towards electrophilic substitution on the carbon framework would be influenced by the nature and position of existing substituents. savemyexams.com Electron-donating groups would likely activate the ring towards electrophilic attack, while electron-withdrawing groups would have a deactivating effect. savemyexams.com

Chemical Reactivity of 4h 1,4 Oxazocine and Its Analogues

Nucleophilic Reactions

The presence of electrophilic centers in the 1,4-oxazocine and related 1,4-oxazine rings makes them susceptible to attack by various nucleophiles.

Michael-Type Nucleophilic Additions to the 1,4-Oxazine Ring System

The Michael-type, or conjugate, addition is a key reaction for functionalizing 1,4-oxazine systems, particularly α,β-unsaturated carbonyl derivatives. sctunisie.orgthieme-connect.de The synthetic potential of the 1,4-oxazine ring as a building block has been explored through these additions. acs.org For instance, the reaction of methyl-4H-1,4-oxazine-3-carboxylate with primary amines results in a Michael-type addition that leads to the formation of diazinic hemiaminals. acs.org

The scope of nucleophiles in this context is broad, including not just carbon nucleophiles but also heteroatom nucleophiles like amines (aza-Michael) and alcohols (oxa-Michael). sctunisie.org A notable application is the tandem allylic amination/oxa-Michael addition of vinyl methylene (B1212753) cyclic carbonates, which can be catalyzed by palladium or a palladium-organo relay system to construct various heterocycles. tomsheppard.info This methodology has been successfully applied to produce chiral 3,4-dihydro-2H-benzo[b] acs.orgclockss.orgoxazines with good enantioselectivity. tomsheppard.info Furthermore, an aza-Michael addition of primary amines to 1,2-diaza-1,3-dienes has been employed as a critical step in the synthesis of 1H-imidazo[5,1-c] acs.orgclockss.orgoxazine scaffolds. whiterose.ac.uk

Table 1: Examples of Michael-Type Additions to 1,4-Oxazine Precursors

Michael AcceptorNucleophileCatalyst/ConditionsProduct TypeRef
Methyl-4H-1,4-oxazine-3-carboxylatePrimary amines-Diazinic hemiaminals acs.org
Vinyl methylene cyclic carbonatesBisnucleophilesPalladium or Palladium-organo relayChiral 3,4-dihydro-2H-benzo[b] acs.orgclockss.orgoxazines tomsheppard.info
1,2-Diaza-1,3-dienesPrimary aminesSequential 3-CR1H-Imidazo[5,1-c] acs.orgclockss.orgoxazine scaffolds whiterose.ac.uk

Nucleophilic Substitution Reactions in Related 2H-Azirine Systems

2H-Azirines, particularly 2-halo-2H-azirines, serve as valuable precursors for the synthesis of 1,4-oxazine analogues through nucleophilic reactions. thieme-connect.declockss.orgstackexchange.com The high ring strain in 2H-azirines makes them more susceptible to nucleophilic addition than typical imines. chemrxiv.org While nucleophilic substitution at the halogen-bearing carbon is a primary reaction pathway, subsequent ring-opening and rearrangement can lead to a variety of heterocyclic systems. thieme-connect.declockss.orgstackexchange.com

The reaction of 2-halo-2H-azirines with nucleophiles like potassium phthalimide (B116566) and aniline (B41778) can yield substituted 2H-azirines via halide displacement. thieme-connect.destackexchange.com However, these versatile building blocks can also lead to the formation of 2H- acs.orgclockss.orgoxazines. thieme-connect.destackexchange.com For example, the reaction of a 2-halo-2H-azirine with ethanolamine (B43304), in the presence of water, is proposed to proceed through a 2-hydroxy-2H-azirine intermediate. Nucleophilic addition of the amino group of ethanolamine to the imine bond, followed by ring-opening of the resulting aziridine (B145994) and subsequent cyclization, affords the 2H- acs.orgclockss.orgoxazine. stackexchange.com

Table 2: Synthesis of 1,4-Oxazine Analogues from 2H-Azirines

2H-Azirine ReactantNucleophileKey IntermediateProductRef
2-Halo-2H-azirineEthanolamine / H₂O2-Hydroxy-2H-azirine2H- acs.orgclockss.orgOxazine stackexchange.com
2-Halo-2H-azirinePotassium Phthalimide-2-Phthalimido-2H-azirine thieme-connect.destackexchange.com
2-Bromo-2H-azirineAniline-2-Phenylamino-2H-azirine stackexchange.com

Nucleophilic Attack on Diazene (B1210634) Groups

Diazines, which are six-membered heterocyclic compounds containing two nitrogen atoms (a diazene group within an aromatic ring), generally exhibit a greater susceptibility to nucleophilic attack compared to electrophilic attack. The presence of the electronegative nitrogen atoms reduces the electron density of the ring, facilitating attack by nucleophiles. This reactivity is particularly pronounced for halo-diazines, where the halogen acts as a good leaving group, allowing for nucleophilic substitution.

Transannulation Reactions (e.g., Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles)

A powerful method for synthesizing substituted 3,4-dihydro-2H-1,4-oxazine derivatives is the rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles. This reaction involves the extrusion of dinitrogen from the triazole upon reaction with a rhodium catalyst to generate an α-imino rhodium(II) carbene intermediate.

In the presence of epoxides, this electrophilic carbene species undergoes a reaction sequence initiated by the nucleophilic attack of the epoxide oxygen. This leads to the formation of an oxonium species, which, after ring-opening and subsequent intramolecular attack by the α-imino nitrogen, yields the 3,4-dihydro-2H-1,4-oxazine ring system. This method is notable for its efficiency and ability to generate a library of substituted 1,4-oxazine derivatives in moderate yields. The reaction tolerates a range of substituents on both the triazole and the epoxide. For instance, triazoles with furan (B31954) substituents and those derived from aliphatic alkynes have been successfully converted to the corresponding 1,4-oxazine products.

Table 3: Rhodium-Catalyzed Synthesis of 3,4-Dihydro-2H-1,4-oxazines

Triazole SubstrateEpoxide SubstrateRhodium CatalystProductRef
N-Tosyl-4-phenyl-1,2,3-triazoleStyrene oxideRh₂(OAc)₄2,5-Diphenyl-3-tosyl-3,4-dihydro-2H-1,4-oxazine
N-Tosyl-4-(naphthalen-1-yl)-1,2,3-triazoleStyrene oxideRh₂(OAc)₄5-(Naphthalen-1-yl)-2-phenyl-3-tosyl-3,4-dihydro-2H-1,4-oxazine
Furan-substituted triazoleStyrene oxideRh₂(OAc)₄Furan-substituted 3,4-dihydro-2H-1,4-oxazine

Valence Isomerization Processes

Valence isomerization represents a key pathway to eight-membered heterocyclic systems like 4H-1,4-oxazocines. This process involves the rearrangement of constitutional isomers through the redistribution of bonding electrons. A principal route to monocyclic 1,4-dioxocins, and by extension 4H-1,4-oxazocines and 1,4-dihydro-1,4-diazocines, is the valence isomerization of syn-benzene dioxides or their corresponding arene oxide/azide (B81097) analogues.

Specifically, the thermal rearrangement of an appropriate arene oxide/azide can lead to the formation of the 4H-1,4-oxazocine ring system. It is noteworthy that for the related six-membered 1,4-oxazine system, there is no evidence of interconversion between the 4H-isomer and a potential 2H-isomer, a process that is observed in similar systems like 1H- and 3H-azepines. This highlights the relative stability of the 4H-tautomer in the six-membered ring. The 1H NMR chemical shifts of 4H-1,4-oxazine are significantly lower than those for the vinylogous 10π-electron this compound, indicating a lack of aromaticity in the smaller 8π-electron system.

Thermal Decomposition and Polymerization Phenomena

The thermal behavior of this compound and its analogues is characterized by a propensity for decomposition and polymerization, a trait influenced by the ring's structure and the nature of its substituents. While detailed quantitative studies on the parent this compound are limited, research on its derivatives and related heterocyclic systems provides significant insights into these phenomena.

N-substituted 1,4-oxazocines are accessible through the thermal ring expansion of syn-3-oxa-8-azatricyclo[5.1.0.02,4]oct-5-enes. thieme-connect.de For instance, the thermolysis of N-arylsulfonyl derivatives in refluxing chloroform (B151607)/carbon tetrachloride leads to the corresponding N-sulfonyl-1,4-oxazocines in high yields. thieme-connect.de This synthesis method underscores that the 1,4-oxazocine ring system can be formed under thermal conditions. However, the stability of these eight-membered rings is a significant concern. An X-ray crystal structure of N-tosyl-1,4-oxazocine has revealed a nonplanar, highly irregular conformation, which may contribute to its reactivity. thieme-connect.de

The inherent instability of the related six-membered 1,4-oxazine, which readily undergoes polymerization upon its generation via flash vacuum pyrolysis, suggests a similar tendency for the larger this compound ring. nih.gov The stability of 1,4-diheterocines, including 1,4-oxazocines, is notably dependent on the substituents on the nitrogen atom. researchgate.net Electron-acceptor substituents tend to result in nonplanar structures with localized π-electron systems, whereas donor-substituted or unsubstituted systems may favor more planar, delocalized structures. researchgate.net

In some instances, thermal treatment of related heterocyclic precursors can lead to the formation of 1,4-oxazocine derivatives as side products, indicating that the ring system can be involved in thermal rearrangements. For example, during a rhodium-catalyzed reaction at 140 °C, (Z)-2-phenyl-4-tosyl-5,6,7,8-tetrahydro-4H-1,4-oxazocine was isolated as a byproduct. nih.gov

While specific data on the polymerization of this compound is scarce, studies on analogous compounds, such as N-acylated-1,4-oxazepan-7-ones, have demonstrated that they can undergo ring-opening polymerization (ROP). nih.gov The thermodynamics of this ROP are highly dependent on the N-acyl substituent. nih.gov This suggests that, should this compound or its derivatives undergo polymerization, the nature of any substituent on the nitrogen atom would be a critical factor in the reaction's feasibility and kinetics. The polymerization of related benzoxazines, which can be initiated thermally, proceeds via a cationic ring-opening mechanism, a pathway that could be analogous for 1,4-oxazocines. acs.org

The following tables summarize the available qualitative and limited quantitative findings on the thermal behavior of 1,4-oxazocine analogues.

Table 1: Thermal Formation of N-Substituted 1,4-Oxazocines

PrecursorConditionsProductYield (%)Reference
N-Phenylsulfonyl-syn-3-oxa-8-azatricyclo[5.1.0.02,4]oct-5-eneReflux, CHCl3/CCl4 (1:1), 1hN-Phenylsulfonyl-1,4-oxazocine95 thieme-connect.de
N-(4-Tolyl)sulfonyl-syn-3-oxa-8-azatricyclo[5.1.0.02,4]oct-5-eneReflux, CHCl3/CCl4 (1:1), 1hN-(4-Tolyl)sulfonyl-1,4-oxazocine91 thieme-connect.de

Table 2: Observed Thermal Instability and Polymerization of 1,4-Oxazine and Analogues

CompoundObservationConditionsRemarksReference
1,4-OxazineProne to polymerizationGenerated via Flash Vacuum PyrolysisThe parent six-membered ring is highly reactive and unstable. nih.gov
(Z)-2-phenyl-4-tosyl-5,6,7,8-tetrahydro-4H-1,4-oxazocineFormed as a byproduct140 °C, Rh-catalyzed reactionIndicates thermal rearrangement pathways leading to the oxazocine ring. nih.gov
N-Acylated-1,4-oxazepan-7-onesUndergo Ring-Opening Polymerization (ROP)Room Temperature, OrganocatalystPolymerization thermodynamics depend on the N-acyl substituent. nih.gov

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 4H-1,4-oxazocine, providing detailed information about its proton, carbon, and nitrogen environments. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl3) with tetramethylsilane (B1202638) (TMS) as the internal standard. rsc.orgresearchgate.net

The 1H NMR spectrum of this compound displays a distinct A2B2 pattern for the four olefinic protons and a broad singlet for the amine (NH) proton. researchgate.net The signals at δ 5.29 and 5.19 ppm are attributed to the four protons on the carbon-carbon double bonds, showing a vicinal coupling (³J(H–H)) of 4.5 Hz. rsc.org A broad singlet for the NH proton appears at δ 2.92 ppm. rsc.orgresearchgate.net These chemical shift values are notably lower than those observed for the related aromatic 10π-electron system, 1,4-oxazocine, which indicates a lack of aromatic character in the 8π-electron this compound ring. rsc.org

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
=CH5.19, 5.29A₂B₂ pattern4.5
NH2.92Broad singlet-

Source: Aitken, R. A., et al. (2013). rsc.orgresearchgate.net Spectrometer Frequency: 300 MHz, Solvent: CDCl₃

In the 13C NMR spectrum, this compound exhibits two signals corresponding to the two distinct types of carbon atoms in the heterocyclic ring. researchgate.net The signal at δ 126.4 ppm is assigned to the carbon atoms adjacent to the oxygen atom (CH–O), while the signal at δ 114.5 ppm corresponds to the carbon atoms adjacent to the nitrogen atom (CH–N). rsc.orgresearchgate.net

Carbon AssignmentChemical Shift (δ, ppm)
=CH-N114.5
=CH-O126.4

Source: Aitken, R. A., et al. (2013). rsc.orgresearchgate.net Spectrometer Frequency: 75 MHz, Solvent: CDCl₃

The 14N NMR spectrum provides insight into the nitrogen environment within the molecule. For this compound, a signal is observed at δ -325 relative to nitromethane (B149229) (MeNO₂). rsc.orgrsc.org This signal was noted to disappear completely after six hours, confirming the compound's instability in solution. rsc.orgscispace.com

A fully undecoupled 13C NMR spectrum allowed for the determination of one-bond and long-range carbon-hydrogen coupling constants (J C-H). rsc.orgscispace.com These constants provide further structural confirmation. The carbon adjacent to oxygen (=CH-O) at δ 126.4 shows a large one-bond coupling constant (¹J) of 196.9 Hz, and smaller two- and three-bond couplings of 10.8 Hz and 5.2 Hz, respectively. rsc.org The carbon adjacent to nitrogen (=CH-N) at δ 114.5 displays a ¹J of 178.4 Hz, with long-range couplings of 14.0 Hz and 5.2 Hz. rsc.org

Carbon Atomδ (ppm)Coupling PatternCoupling Constants (J, Hz)
=CH-O126.4ddd196.9, 10.8, 5.2
=CH-N114.5ddd178.4, 14.0, 5.2

Source: Aitken, R. A., et al. (2013). rsc.org

14N NMR Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound.

High-resolution mass spectrometry (HRMS) using electrospray ionization (ES) confirms the molecular formula of the compound. rsc.org The measurement for the protonated molecule [M+H]⁺ resulted in a found mass-to-charge ratio (m/z) of 84.0462. rsc.org This is in close agreement with the calculated value of 84.0449 for the formula C₄H₆NO⁺, corroborating the elemental composition of this compound. rsc.org

IonCalculated m/zFound m/z
[C₄H₅NO + H]⁺84.044984.0462

Source: Aitken, R. A., et al. (2013). rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. In the study of 1,4-oxazocine derivatives, IR spectroscopy has been used to confirm the formation of the heterocyclic ring and to identify characteristic vibrations.

For certain synthesized 2,3,4-triaryl-5,6,7,8-tetrahydro-4H-1,4-oxazocines, the structural assignments were supported by their spectral data. oup.com A notable feature in the IR spectra of these compounds is a vibrational band around 1605 cm⁻¹, which is attributed to the C=C stretching vibration (ν C=C). oup.com This absorption confirms the presence of the double bond within the oxazocine ring structure. oup.com In the synthesis of more complex, fused oxazocine systems, such as 2-(4-Fluorophenyl)-2H,8H-benzo[g]bis( oup.commdpi.commdpi.comtriazolo)[5,1-c:4',5'-e] oup.comlookchem.comoxazocine, IR spectroscopy was used to confirm the successful cyclization by noting the disappearance of signals from starting materials, specifically the azido (B1232118) group and triple bond vibrations. mdpi.com

CompoundIR Peak (cm⁻¹)AssignmentSource
2,3,4-Triphenyl-5,6,7,8-tetrahydro-4H-1,4-oxazocine1605ν C=C oup.com
2,3-Diphenyl-4-(p-tolyl)-5,6,7,8-tetrahydro-4H-1,4-oxazocine1605ν C=C oup.com
2,3,4-Triphenyl-4,5,6,7,8,9-hexahydro-1,4-oxazonine1605ν C=C oup.com

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic transitions within a molecule, which are highly dependent on the extent of conjugation and the molecular structure.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions from lower to higher energy molecular orbitals. libretexts.org For molecules with conjugated π systems, like many oxazocine derivatives, the energy gap for π-π* transitions is reduced, leading to absorption at longer wavelengths. libretexts.org

The UV spectra of synthesized 5,6,7,8-tetrahydro-4H-1,4-oxazocine derivatives show distinct absorption bands. For example, 2,3,4-Triphenyl-5,6,7,8-tetrahydro-4H-1,4-oxazocine exhibits two main absorption maxima (λmax) at 352 nm and 273 nm, with molar absorptivity (ε) values of 10500 and 11500 L·mol⁻¹·cm⁻¹, respectively. oup.com A similar derivative, 2,3-Diphenyl-4-(p-tolyl)-5,6,7,8-tetrahydro-4H-1,4-oxazocine, shows a slight bathochromic (red) shift in its primary band to 356 nm (ε = 12000), while the second band remains at 273 nm (ε = 12200). oup.com

In a different family of flattened, condensed benzoxazocine derivatives, the absorption spectra demonstrated maxima in the range of 284–288 nm for compounds featuring a phenyl group at the N(2) position of a fused triazole ring. mdpi.com The spectral characteristics in these complex systems are dependent on the electronic properties and conjugation of the various substituents. mdpi.com

CompoundSolventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Source
2,3,4-Triphenyl-5,6,7,8-tetrahydro-4H-1,4-oxazocineEthanol35210500 oup.com
27311500 oup.com
2,3-Diphenyl-4-(p-tolyl)-5,6,7,8-tetrahydro-4H-1,4-oxazocineEthanol35612000 oup.com
27312200 oup.com
2,3,4-Triphenyl-4,5,6,7,8,9-hexahydro-1,4-oxazonineEthanol3502370 oup.com
2653760 oup.com
2H,8H-benzo[g]bis( oup.commdpi.commdpi.comtriazolo)[5,1-c:4',5'-e] oup.comlookchem.comoxazocine derivativesDichloromethane (B109758)250-305Not specified mdpi.comresearchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique is particularly sensitive to the structural rigidity and electronic nature of the fluorophore.

The photophysical properties of a unique family of benzoxazocine derivatives, which are condensed with two triazole rings, have been investigated. researchgate.net These compounds were specifically designed to improve luminescence quantum yields by creating a flattened heterocyclic system, which enhances the conjugation between the 5-aryl fragment and the triazole core. researchgate.net The optical properties of the precursor azidotriazoles revealed a luminescence maximum in the 360–420 nm region. researchgate.net Subsequent intramolecular cyclization to form the condensed benzoxazocine system was undertaken to enhance these fluorescent properties. researchgate.net The fluorescence spectra for the resulting flattened derivatives were measured in dichloromethane at room temperature. mdpi.com For instance, the presence of a 4-MeO-group in an aryl substituent at the N(2)-triazole position resulted in the most effective conjugation, leading to a notable fluorescence enhancement. mdpi.com

Compound FamilySolventLuminescence MaximumKey FindingSource
ortho-propargyloxy substituted 4-azido-2,5-diaryl-1,2,3-triazoles (precursors)Dichloromethane360-420 nmPrecursors to benzoxazocine derivatives show fluorescence. researchgate.net
2,5-Diaryl-2H,8H-benzo[g]bis( oup.commdpi.commdpi.comtriazolo)[5,1-c:4',5'-e] oup.comlookchem.comoxazocinesDichloromethaneNot specifiedFlattened structure enhances conjugation and fluorescence. mdpi.comresearchgate.net

UV-Visible Absorption Spectroscopy

X-ray Crystallography for Structural Confirmation of Related Precursors and Derivatives

The structure of a key precursor to the related six-membered 1,4-oxazine ring, N-Boc-1,4-oxazine, was determined by X-ray diffraction. rsc.orgresearchgate.net The analysis revealed a non-planar ring structure and significant deviations from theoretically predicted geometric parameters, with a distinctly pyramidal nitrogen atom. rsc.org

In the study of larger ring systems, the structure of a 4,3-benzoxazonine, a nine-membered ring isomer of benzoxazocine, was confirmed by single-crystal X-ray analysis. mdpi.com This analysis was crucial for unambiguously establishing the connectivity and stereochemistry resulting from a mdpi.commdpi.com sigmatropic rearrangement. mdpi.com Similarly, the structure of a 5-phenyl-1,4-oxazocine derivative, formed via a SnAP reagent-facilitated cyclization, was unequivocally confirmed by X-ray crystallographic analysis. lookchem.com These examples underscore the power of X-ray crystallography in validating the structures of complex heterocyclic systems, including those related to the 1,4-oxazocine core. mdpi.commdpi.com

CompoundCrystal SystemSpace GroupKey Structural FeaturesSource
N-Boc-1,4-oxazine (1,4-oxazine precursor)Not specifiedNot specifiedNon-planar ring; pyramidal nitrogen (angle sum 359.8°). rsc.orgresearchgate.net
4,3-Benzoxazonine derivativeNot specifiedNot specifiedConfirmed nine-membered ring structure and connectivity. mdpi.com
2,5-Diaryl-2H,8H-benzo[g]bis( oup.commdpi.commdpi.comtriazolo)[5,1-c:4',5'-e] oup.comlookchem.comoxazocinesTriclinic / MonoclinicP-1 / P2₁Fused ring systems with defined twist angles between moieties. mdpi.com

Theoretical and Computational Chemistry Studies

Aromaticity and Electronic Structure Analysis

The aromatic character of a molecule is a critical determinant of its stability and reactivity. For 4H-1,4-Oxazocine, its potential aromaticity is a subject of significant theoretical interest. The analysis involves the application of established rules of aromaticity, examination of its molecular geometry, and comparison with analogous heterocyclic systems.

Hückel's rule is a fundamental principle used to predict the aromaticity of planar, cyclic, conjugated molecules. wikipedia.orglibretexts.org The rule states that for a molecule to be aromatic, it must possess a continuous ring of p-orbitals and have (4n+2) π-electrons, where 'n' is a non-negative integer (0, 1, 2, ...). wikipedia.orglibretexts.orgpearson.com

For this compound, the ring system contains three carbon-carbon double bonds, which contribute 6 π-electrons. Additionally, the nitrogen atom can contribute its lone pair of electrons, and the oxygen atom, through sp² hybridization, can also contribute one of its lone pairs to the π-system. stackexchange.comechemi.com This brings the total count of potentially delocalizable electrons to 10.

To satisfy Hückel's rule with 10 π-electrons, we can set the equation: 4n + 2 = 10 4n = 8 n = 2

Since 'n' is a positive integer (2), this compound fulfills the electron count requirement for aromaticity according to Hückel's rule. echemi.com This suggests that the molecule has the potential to exhibit aromatic stability.

Besides the π-electron count, two other crucial criteria for aromaticity are the planarity of the ring and the presence of a continuous, cyclic conjugated system. wikipedia.orglibretexts.org For effective delocalization of the 10 π-electrons, all atoms within the eight-membered ring of this compound should ideally lie in the same plane, or be nearly planar. stackexchange.com This planar conformation allows for the necessary overlap of p-orbitals, creating a continuous π-system.

Theoretical studies, including ab initio calculations, have investigated the potential energy surfaces of 10-π-heteroannulenes like 1,4-dioxocin, a related compound. researchgate.net These studies have shown a delicate balance between planar aromatic structures and non-planar, non-aromatic conformations. researchgate.net While a perfectly planar eight-membered ring can be strained, the energetic benefit of achieving aromatic stabilization can favor a planar or near-planar geometry. The presence of both an oxygen and a nitrogen atom in the ring can influence the degree of planarity. stackexchange.com

A valuable method to understand the electronic structure of this compound is to compare it with related heterocycles. A key comparison is with 1,4-oxazine, its six-membered ring analogue.

1,4-Oxazine is an 8π-electron system and, based on its ¹H NMR chemical shifts, shows a complete lack of aromaticity. rsc.orgrsc.org In contrast, the vinylogous 10π-electron system of 1,4-oxazocine exhibits markedly different spectral properties, which are indicative of aromatic character. rsc.orgresearchgate.net This comparison highlights the significance of the 10π-electron count in conferring aromaticity to the eight-membered ring.

Furthermore, the study of other 10π-dihetero researchgate.netannulenes, such as 1,4-dihydro-1,4-diazocine (B14626493), provides further context. 1,4-dihydro-1,4-diazocine is considered a 10π aromatic species based on its chemical behavior, spectral data, and planar structure confirmed by X-ray analysis. researchgate.net The similarities in the electronic setup suggest that this compound would also possess aromatic characteristics.

Planarity and Conjugation Analysis

Quantum Chemical Calculations

To gain a more quantitative understanding of the electronic properties of this compound, quantum chemical calculations, particularly Density Functional Theory (DFT), are employed. q-chem.comnih.gov These methods provide insights into the molecular orbitals and their energy levels.

DFT has become a powerful tool for investigating the electronic structure of molecules. q-chem.comuniversite-paris-saclay.frresearchgate.net By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other properties. For this compound, DFT calculations can confirm the planarity of the ring and the extent of electron delocalization. Such computational studies are crucial for validating the predictions made by simpler models like Hückel's rule. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgimperial.ac.uk The energies and distributions of these orbitals are critical in determining a molecule's reactivity and electronic properties. libretexts.org

For an aromatic system like this compound, the HOMO is expected to be a π-orbital with electron density distributed across the ring, reflecting the delocalized nature of the electrons. The LUMO will also be a π-antibonding orbital. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter; a larger gap generally correlates with greater kinetic stability. researchgate.net

DFT calculations can provide precise values for the HOMO and LUMO energies and visualize their spatial distributions. This analysis helps in understanding the nucleophilic and electrophilic character of the molecule and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) Investigations

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netlibretexts.org The MEP map displays the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential.

For a molecule like this compound, the MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative electrostatic potential (typically colored red or yellow), indicating their susceptibility to electrophilic attack. researchgate.net Conversely, the hydrogen atoms bonded to the carbon atoms would exhibit positive electrostatic potential (colored blue), marking them as sites for potential nucleophilic interaction. researchgate.net The map provides a visual representation of the molecule's reactivity, guiding the understanding of its interactions with other chemical species. uni-muenchen.de

The process of generating an MEP map involves several computational steps:

Optimization of the molecule's geometry using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p). researchgate.net

Calculation of the molecule's electron density surface. uni-muenchen.de

Calculation of the electrostatic potential at numerous points on and around the electron density surface. uni-muenchen.de

Mapping these potential values onto the surface using a color-coded scheme to represent different potential levels. uni-muenchen.dehenriquecastro.info

This visualization is crucial for understanding hydrogen bonding interactions and predicting the sites of chemical reactions. researchgate.net

Prediction of Bond Lengths and Electron Distribution

Theoretical predictions of bond lengths and electron distribution for the parent 1,4-oxazine have been a subject of interest, especially before its successful isolation and spectroscopic characterization. rsc.org Computational methods, such as those based on DFT, can provide highly accurate predictions of these fundamental molecular properties.

For this compound, theoretical calculations would predict specific lengths for the C-C, C-H, C-O, and C-N bonds. These predicted values can then be compared with experimental data from techniques like X-ray crystallography of its derivatives to validate the computational models. rsc.org For instance, studies on a substituted 1,4-oxazine, the N-Boc derivative, have shown significant deviations from the theoretically predicted geometric parameters of the parent compound, highlighting the influence of substituents on the ring's geometry. rsc.orgresearchgate.net

Electron distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the localization of electrons in bonds and lone pairs. In this compound, this would detail the electron density around the heteroatoms, oxygen and nitrogen, and across the double bonds within the ring. This information is critical for understanding the molecule's electronic structure and its resulting chemical behavior.

Below is a table comparing theoretically predicted and experimentally measured bond lengths for a related 1,4-oxazine derivative, providing insight into the accuracy of computational predictions.

BondTheoretical (1) (Å)Experimental (6) (Å)Experimental (7) (Å)
O-C1.3781.3911.375
C-C1.3321.3211.331
C-N1.3751.3961.411
N-C1.3751.3961.411
C=C1.3321.3211.331
Data sourced from a comparative study of 1,4-oxazine and its derivatives. rsc.org

Conformational Analysis and Energy Minimization

Conformational analysis is essential for understanding the three-dimensional structure and stability of cyclic molecules like this compound. researchgate.net This analysis involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative energies to find the most stable conformation. upenn.edu Energy minimization procedures, often employing force fields like MM2 or quantum mechanical methods, are used to calculate the total energy of a given conformation, which includes contributions from bond stretching, angle bending, torsional strain, and van der Waals interactions. upenn.edu

Ring Conformations (e.g., planar vs. puckered tub shape)

While simple drawings might depict this compound as a planar ring, this is often not the case for eight-membered rings. Such rings tend to adopt non-planar, or puckered, conformations to alleviate ring strain. fiveable.memsu.edu For this compound, a key question is whether it exists in a planar form or a more stable, puckered "tub" shape.

Theoretical studies suggest that 4H-1,4-oxazocines generally prefer a non-planar, folded conformation. researchgate.net This puckering helps to minimize both angle strain, which arises from deviations from ideal bond angles, and torsional strain, which results from the eclipsing of bonds. minia.edu.egucalgary.ca The presence of substituents can further influence the preferred conformation. For example, derivatives with certain groups may adopt twisted, nonplanar conformations. thieme-connect.de The deviation from planarity can be significant, as observed in crystallographic studies of substituted 1,4-oxazines. rsc.org

Steric Energy and Strain Analysis

The stability of a particular conformation is determined by its total steric energy, which is the sum of various types of strain. upenn.edu

Angle Strain : This occurs when the bond angles within the ring deviate from the ideal tetrahedral (109.5° for sp³ carbons) or trigonal planar (120° for sp² carbons) angles. saskoer.ca In a planar this compound, the internal angles would be forced to adopt values far from the ideal, leading to significant angle strain. A puckered conformation allows these angles to be closer to their optimal values. msu.edu

Torsional Strain : This arises from the eclipsing of C-H or other bonds on adjacent atoms. saskoer.ca A planar conformation would lead to significant eclipsing interactions. The puckered tub or boat conformations stagger these bonds, reducing torsional strain. minia.edu.eg

Steric Strain (Van der Waals Strain) : This results from non-bonded atoms being forced too close to each other, causing repulsive interactions. saskoer.ca In a cyclic system, this can occur between substituents on the ring or between atoms across the ring (transannular strain). The folded conformation of this compound helps to minimize these unfavorable steric interactions. msu.edu

Energy minimization calculations systematically adjust the geometry of the molecule to find the conformation with the lowest total energy, which corresponds to the most stable structure. plos.org By comparing the minimized energies of different possible conformations (e.g., planar, boat, chair, tub), the preferred three-dimensional structure of this compound can be predicted.

Reaction Mechanism Predictions and Energetics

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. smu.educecam.org For reactions involving this compound, theoretical methods can predict the most likely pathways and the energy barriers associated with them.

For example, the thermal cycloreversion of N-SO₂R derivatives of cis-oxaaza-bis-σ-homobenzene to form 4H-1,4-oxazocines has been studied computationally. researchgate.net These calculations can determine the activation energy (ΔG≠) for the reaction, providing a quantitative measure of the reaction rate. For one such derivative, the free energy of activation was calculated to be 104.0 kJ·mol⁻¹. researchgate.net

The mechanism of a reaction can be dissected into distinct phases by analyzing the reaction path. smu.edu This involves identifying the key structural changes that occur as the reactants are converted to products, such as bond breaking, bond formation, and changes in bond angles and torsions. For a reaction involving this compound, computational analysis could reveal, for instance, that the reaction is initiated by a specific deformation of the oxazocine ring, which then triggers subsequent bond-breaking and bond-forming events. smu.edu

By calculating the energies of reactants, transition states, and products, a potential energy surface for the reaction can be constructed. This surface provides a comprehensive picture of the reaction's energetics, including the heights of energy barriers (activation energies) and the relative stabilities of intermediates and products. uwo.ca This information is invaluable for understanding reaction kinetics and thermodynamics, and for predicting how changes in the reactant structure or reaction conditions will affect the outcome of the reaction.

Derivatives and Fused Ring Systems Containing the Oxazocine Moiety

Annulated 4H-1,4-Oxazocine Derivatives

Annulation, the fusion of an additional ring onto a core structure, expands the chemical space of this compound, leading to novel heterocyclic systems. These reactions often involve the construction of the new ring through cyclization reactions originating from substituents on the oxazocine core.

One notable example involves the base-mediated reaction of 2-bromoallyl sulfones with ortho-hydroxychalcones, which provides access to 2-methyl-3-arylsulfonyl-4H-chromene derivatives. beilstein-journals.org In this process, the 2-bromoallyl sulfones act as stable precursors to allenyl sulfones. beilstein-journals.org The reaction is general, with various substituted ortho-hydroxychalcones reacting under mild conditions to produce the corresponding chromene derivatives in good yields. beilstein-journals.org This method highlights the utility of annulation in incorporating functionalities like carbonyl and sulfonyl groups into the 4H-chromene scaffold, a privileged structure found in many biologically active compounds. beilstein-journals.org

Another approach to annulated systems is through tandem reactions. For instance, an eco-friendly and efficient tandem reaction between 2-hydroxy-1,4-naphthoquinone (B1674593) and quinolinium salts, catalyzed by DABCO in an aqueous medium, has been developed for the synthesis of functionalized polycyclic naphthooxazocines. This method is advantageous due to its operational simplicity, good to excellent yields, and the use of a green solvent, avoiding the need for column chromatography for product purification. The resulting polycyclic structures are formed under mild conditions, showcasing a practical approach to complex heterocyclic frameworks.

Benzo[b]oxazocine and Benzo[g]oxazocine Derivatives

The fusion of a benzene (B151609) ring to the this compound core gives rise to benzoxazocine isomers, with the position of fusion determining the specific isomer. These derivatives have been a subject of significant research interest due to their presence in biologically active molecules.

Developments in the chemistry of 1,2-oxazines and their benzo derivatives have been extensively reviewed, with a focus on advances in their synthesis and reactivity. researchgate.net While distinct from 1,4-oxazocines, the synthetic strategies for benzo-fused six-membered rings containing nitrogen and oxygen can provide insights applicable to the construction of their eight-membered counterparts. For example, the reaction of coumarins, enolizable ketones, and non-hindered primary amines is a synthetic approach for the stereoselective synthesis of benzo ontosight.aioxazocines.

Modification of 4,1-benzoxazepine (B1262346) derivatives, which are structurally related to benzoxazocines, has been explored to develop inhibitors of squalene (B77637) synthase. acs.org For instance, the modification of the carboxyl group at the 3-position and protection of the hydroxy group of a 4,1-benzoxazepine metabolite led to potent inhibitors. acs.org Specifically, glycine (B1666218) and β-alanine derivatives exhibited significant inhibitory activity against squalene synthase. acs.org

Tricyclic Systems Incorporating Oxazocine Scaffolds

The incorporation of the oxazocine ring into tricyclic systems further increases structural complexity and offers new avenues for exploring chemical and biological properties. These systems can be formed through various synthetic strategies, leading to diverse and often rigid molecular architectures.

A novel class of tricyclic heterocycles, 4H-benzo[g] ontosight.aiontosight.aitriazolo[5,1-c] researchgate.netontosight.aioxazocines, has been synthesized. scispace.comresearchgate.net The synthesis of these compounds can be achieved through methods such as a Knoevenagel condensation followed by an azide-involved reaction sequence. scispace.com Another synthetic route involves the reaction of dichlorodiazenes containing propargyloxy groups with sodium azide (B81097), which directly yields 4-azido-1,2,3-triazoles that can undergo further cyclization. mdpi.com

Research has also focused on the design and synthesis of 1,2,3-triazole-fused chiral medium-ring benzo-heterocycles, which are designed to mimic benzolactams based on the "amide-triazole bioequivalence" principle. acs.org These syntheses are often accomplished through the cycloaddition of sugar-derived azidoalkynes. acs.org The resulting compounds have been investigated for their DNA binding affinity and potential anticancer activity. researchgate.netacs.org

Table 1: Synthesis and Properties of 4H-Benzo[g] ontosight.aiontosight.aitriazolo[5,1-c] researchgate.netontosight.aioxazocines

Starting MaterialsKey Reaction StepsResulting CompoundInvestigated Properties
Dichlorodiazenes with propargyloxy groups, Sodium azideDirect formation of 4-azido-1,2,3-triazoles, Cyclization2-Phenyl-2H,8H-benzo[g]bis( ontosight.aiontosight.aitriazolo)[5,1-c:4',5'-e] researchgate.netontosight.aioxazocinePhotophysical properties
Sugar-derived azidoalkynesCycloaddition1,2,3-Triazole-fused chiral medium ring benzo-heterocyclesMimicking benzolactams
---Knoevenagel condensation, Azide reaction4H-Benzo[g] ontosight.aiontosight.aitriazolo[5,1-c] researchgate.netontosight.aioxazocinesDNA binding affinity, Anticancer activity

Dibenz[b,g] researchgate.netontosight.aioxazocines represent a class of tricyclic compounds where two benzene rings are fused to the oxazocine core. An investigation into the anti-inflammatory properties of tetracyclic derivatives of 6,8-dichlorodibenz[b,f]oxepin-10(11H)-one led to the synthesis of the ring-expanded 1,3-dichloro-5H-dibenz[b,g]-1,4-oxazocine, which showed considerable pharmacological interest. nih.gov This finding prompted extensive synthetic programs, revealing that while related ring-opened amino acids had potent anti-inflammatory activity, they were also significantly ulcerogenic. nih.gov In contrast, the dibenzoxazocines showed minimal signs of ulcerogenicity. nih.gov

Pharmacological screening of dibenz[b,g] ontosight.airesearchgate.netoxazocine and dibenzo[b,g] ontosight.airesearchgate.netthiazocine derivatives has also been conducted to evaluate their effects on the central nervous system. nih.gov

Methanobenzoxazocine frameworks are bridged tricyclic systems where a methylene (B1212753) group connects different positions of the benzoxazocine structure, creating a more rigid conformation. The compound 2,6-Methano-4H-1,4-benzoxazocine belongs to the benzoxazocine class and has attracted attention in medicinal chemistry and pharmacology for its potential biological activities. ontosight.ai Its unique structure, consisting of a benzene ring fused to an oxazocine ring with a methano bridge, is responsible for its chemical and biological properties. ontosight.ai Research has explored its effects on the central nervous system and its potential as a ligand for various receptors. ontosight.ai

A novel and efficient method for constructing 1,5-methanobenzo[f] ontosight.aioxazocin-6-one compounds from o-vinyl benzaldehydes and N-acylarylimines has been developed. rsc.org This synthesis proceeds through a sequential N-heterocyclic carbene (NHC)-catalyzed azabenzoin reaction and radical-initiated regioselective intramolecular cascade cyclizations. rsc.org This protocol is notable for its mild conditions, good functional group tolerance, and high product yields, enabling the assembly of bridged aromatic ring-fused oxazocine derivatives with diverse functionalities. rsc.org

An efficient one-pot method has also been developed for the synthesis of 2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocine-4-thiones in high yields via a regioselective tandem reaction of coumarin-3-thioamides and ketones. researchgate.net

Table 2: Synthesis of Methanobenzoxazocine Frameworks

FrameworkStarting MaterialsKey Reaction Steps
1,5-Methanobenzo[f] ontosight.aioxazocin-6-oneo-Vinyl benzaldehydes, N-AcylaryliminesNHC-catalyzed azabenzoin reaction, Radical-initiated cascade cyclizations
2,3,5,6-Tetrahydro-4H-2,6-methano-1,3-benzoxazocine-4-thionesCoumarin-3-thioamides, KetonesRegioselective tandem reaction

Dibenz[b,g][1][28]oxazocines

Saturated and Partially Saturated Oxazocine Analogues (e.g., Tetrahydro-4H-1,4-Oxazocine)

The reduction of the double bonds in the this compound ring leads to partially or fully saturated analogues, such as tetrahydro-4H-1,4-oxazocine. These saturated systems introduce conformational flexibility, which can significantly influence their biological activity.

The synthesis of 2,3,4-triaryl-5,6,7,8-tetrahydro-4H-1,4-oxazocines has been achieved through the reaction of dianions from α-imino ketones with 1,4-dichlorobutane (B89584). oup.com This method provides a convenient route to these eight-membered heterocycles. oup.com

In a different synthetic approach, the rhodium-catalyzed transannulation of 1,2,3-triazoles with nitriles has been studied. nih.gov Under certain conditions, this reaction can lead to the formation of (Z)-2-phenyl-4-tosyl-5,6,7,8-tetrahydro-4H-1,4-oxazocine as a side product. nih.gov

Furthermore, attempts to synthesize certain pyrido[1,2-d]dibenzo[b,f] researchgate.netontosight.aioxazepine derivatives via an SN2 replacement reaction with sodium azide unexpectedly resulted in a rearrangement to form a novel ring system: 14-azido-11-methoxy-1,2,14,14a-tetrahydro-4H-pyrrolo[1,2-d]dibenzo[b,g] researchgate.netontosight.aioxazocine. rsc.org

Future Directions in 4h 1,4 Oxazocine Research

Development of Novel and Efficient Synthetic Routes

The synthesis of medium-sized rings like oxazocines is often challenging due to unfavorable entropy and transannular interactions. However, a variety of synthetic strategies have been developed for constructing oxazocine-containing frameworks, often embedded in larger polycyclic systems. Future work on 4H-1,4-oxazocine will likely build upon and refine these existing methodologies to afford the parent heterocycle and its derivatives with greater efficiency and control.

Key areas for development include:

Microwave-Assisted Synthesis: The use of microwave irradiation has proven effective in the solvent-free synthesis of novel oxazocines, achieving excellent yields through tandem C-alkylation and intramolecular O-alkylation of hydroxyquinolines with quinolinium salts. arabjchem.orgresearchgate.net Future research should explore the broader applicability of this technique to the synthesis of the core this compound ring system from simpler, non-fused precursors.

Catalyst-Controlled Cyclizations: Various catalytic systems have been employed to facilitate the formation of oxazocine and related structures. For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) has been used as a catalyst for the synthesis of functionalized polycyclic naphthooxazocines in aqueous media, offering an environmentally benign route. Similarly, rhodium(II) catalysts have been used in the transannulation of N-sulfonyl-1,2,3-triazoles to form eight-membered N,O-heterocycles. acs.org The development of new catalyst systems, including reusable heterogeneous catalysts like Amberlyst-15, will be crucial for creating more sustainable and economically viable synthetic routes. researchgate.net

Tandem and Multicomponent Reactions: One-pot tandem reactions and multicomponent reactions (MCRs) represent highly efficient strategies for building molecular complexity. The synthesis of benzo[g]isoxazolo[5,4-d] arabjchem.orgresearchgate.netoxazocine-12-carboxamides through an MCR highlights the potential of this approach. beilstein-journals.org Future efforts should focus on designing novel MCRs that directly yield the this compound core or its substituted derivatives from simple starting materials.

Ring-Closing Metathesis (RCM): RCM has been successfully used as a key step in the synthesis of 2-benzazocines. researchgate.net This powerful ring-forming reaction could be adapted for the synthesis of this compound by designing appropriate diene precursors.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound and its derivatives is contingent upon detailed spectroscopic analysis. While standard techniques like ¹H and ¹³C NMR and IR spectroscopy are routinely used to characterize newly synthesized oxazocine derivatives , future research will benefit from the application of more advanced and specialized spectroscopic methods.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for the unambiguous assignment of proton and carbon signals, especially in complex, polycyclic oxazocine systems. researchgate.net These methods will be essential for confirming the structure of novel this compound derivatives and for studying their conformational dynamics in solution.

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is critical for confirming the elemental composition of newly synthesized compounds. mdpi.com This technique will continue to be a standard tool for the characterization of this compound derivatives.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure, including bond lengths, bond angles, and solid-state conformation. The crystal structures of several complex oxazocine-containing compounds have been determined, offering valuable insights into their three-dimensional architecture. researchgate.net Obtaining a crystal structure of the parent this compound would be a significant milestone, allowing for a detailed comparison between its solid-state and solution-phase structures.

Photophysical Studies: For derivatives with potential applications in materials science, a detailed investigation of their photophysical properties using UV-vis absorption and fluorescence spectroscopy will be necessary. Studies on related flattened heterocyclic systems have shown that substitutions can significantly influence fluorescence quantum yields. mdpi.com

In-depth Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools for predicting and understanding the properties of molecules, complementing experimental findings. For this compound, computational modeling can provide crucial insights into its structure, stability, and reactivity.

Aromaticity and Planarity: A key question surrounding this compound is its potential aromaticity. As a 10π-electron system (counting one lone pair from oxygen and the lone pair from nitrogen), it has the potential to be aromatic according to Hückel's rule, provided it can adopt a planar conformation. researchgate.netstackexchange.com Early research has posed this very question, suggesting it may be a planar, diatropic 10π-dihetero acs.organnulene. researchgate.net Future computational studies, using methods like density functional theory (DFT), will be essential to accurately predict its preferred conformation and to quantify its aromatic character using indices such as the nucleus-independent chemical shift (NICS).

Structure-Activity Relationship (SAR) Models: For biologically active oxazocine derivatives, computational methods can be used to develop quantitative structure-activity relationship (QSAR) models. For example, 3D-QSAR models have been used to understand the relationship between the chemical structure of 1,4-oxazepane (B1358080) derivatives and their affinity for dopamine (B1211576) receptors. researchgate.net Similar models could be developed for this compound derivatives to guide the design of new compounds with specific biological targets.

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of reactions that form or involve this compound. This can help in understanding the regioselectivity and stereoselectivity of synthetic routes and in predicting the feasibility of new, undiscovered reactions.

Exploration of Undiscovered Reactivity Patterns

The unique combination of a flexible eight-membered ring, two different heteroatoms, and conjugated double bonds suggests that this compound may exhibit rich and potentially novel reactivity. Future research should aim to explore these reactivity patterns systematically.

Cycloaddition Reactions: The diene moiety within the this compound ring could potentially participate in cycloaddition reactions, such as Diels-Alder reactions, providing a route to complex, fused heterocyclic systems. The regioselectivity and stereoselectivity of such reactions would be of significant interest.

Reactions at the Heteroatoms: The nitrogen and oxygen atoms, with their lone pairs of electrons, are potential sites for electrophilic attack, alkylation, or coordination to metal centers. The reactivity of these heteroatoms could be harnessed to further functionalize the oxazocine ring.

Ring Transformations and Rearrangements: Medium-sized rings can sometimes undergo transannular reactions or ring contractions to form more stable five- or six-membered rings. Investigating the stability of the this compound ring under various conditions (e.g., thermal, photochemical, acidic, basic) could lead to the discovery of novel rearrangement reactions and provide access to different heterocyclic scaffolds.

Metal-Catalyzed Cross-Coupling Reactions: The introduction of functional groups (e.g., halogens) onto the this compound ring would open up possibilities for post-synthetic modification using modern cross-coupling reactions, allowing for the rapid generation of diverse libraries of derivatives for screening in various applications.

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